1,2-Diphosphete
Description
1,2-Diphosphete is a four-membered heterocyclic ring system containing two phosphorus atoms at the 1,2-positions (Figure 1). Its electronic and structural properties have been extensively studied using quantum chemical calculations, which reveal that the parent this compound is slightly more stable than its 1,4-diphosphabutadiene isomer by approximately 5–10 kJ/mol . The equilibrium geometry of this compound is influenced by substituents: π-donor groups at phosphorus elongate the P–P bond (e.g., from ~2.2 Å to ~2.5 Å), while electronegative substituents increase the interflap angle of the ring, promoting an envelope conformation . Stabilization of this ring system is achieved through cyclic conjugation, steric protection, and substituent effects, such as amino groups at σ⁴-P and silyl groups at adjacent carbons .
Properties
CAS No. |
624-93-1 |
|---|---|
Molecular Formula |
C2H2P2 |
Molecular Weight |
87.98 g/mol |
IUPAC Name |
diphosphete |
InChI |
InChI=1S/C2H2P2/c1-2-4-3-1/h1-2H |
InChI Key |
CXBPTGCSJBKFAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CP=P1 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Terminal Phosphinidene Complexes
One of the most versatile approaches to 1,2-dihydro-1,2-diphosphete synthesis involves the use of terminal phosphinidene complexes. Tran Huy, Ricard, and Mathey reported a direct method for accessing cis-1,2-dihydro-1,2-diphosphetes through the reaction of terminal phosphinidene complexes with butadiynes.
In this approach, transient terminal phosphinidene complexes with the general formula [RP→W(CO)₅] (where R = phenyl, methyl, benzyl, or allyl) are generated from corresponding 7-phosphanorbornadiene complexes. These reactive intermediates then react with substituted butadiynes to form 3-alkynyl-1,2-dihydro-1,2-diphosphete complexes. The mechanism involves initial formation of a phosphirene complex followed by insertion of a second phosphinidene unit into the alkynyl-substituted P-C ring bond.
X-ray crystallographic analysis confirmed the cis stereochemistry of the substituents on the P-P bond in the resulting products, providing valuable structural information about these compounds.
Thermolysis Methods
Thermolysis of suitable precursors represents another important route to this compound compounds. Research has demonstrated that heating 1,1'-biphosphirane pentacarbonylmetal complexes leads to the formation of 3,4-dihydro-1,2-diphosphete derivatives.
The thermolysis reaction proceeds through a step-wise mechanism that begins with the dissociation of a W(CO)₅ group. Computational studies using density functional theory (DFT) have shown that further transformations occur via a transient phosphiranylphosphinidene complex. The reaction can proceed through different pathways, with the formation of 3,4-dihydro-1,2-diphosphete derivatives being thermodynamically favored, while a kinetic process provides diphosphorus (P₂) complexes.
Electrocyclization Approaches
Another elegant approach to this compound synthesis involves electrocyclization of suitable phosphorus-containing precursors. A notable example is the synthesis of a 2,3-dihydro-1,2-diphosphete ring by electrocyclization of a 3,4-diphosphahexatriene unit.
This approach leverages the electronic properties of phosphorus-containing polyenes to facilitate ring closure, resulting in the formation of the four-membered ring system. The electrocyclization typically occurs under thermal conditions and can be influenced by substituents on the starting materials.
Reactions with Lithium and Organolithium Reagents
Early work by Charrier, Maigrot, and Mathey explored the reactions of 1,2-diphosphetenes with lithium and lithium alkyls. These reactions demonstrated the versatility of this compound derivatives as building blocks for more complex phosphorus-containing structures.
Low-Temperature Synthesis Methods
Ricard, Maigrot, Charrier, and Mathey reported a significant advancement with their development of a low-temperature synthesis of 1,2-dihydro-1,2-diphosphetes. This approach represented a major improvement over earlier high-temperature methods, allowing for better control over the reaction and potentially higher yields.
Synthesis of Naphthalene-Based this compound Derivatives
An interesting extension of this compound chemistry involves the incorporation of rigid naphthalene backbones. The reaction of 1,8-bis(dimethylaminophosphino)naphthalene with phosphorus tetraiodide (P₂I₄) produces multiple products containing the 1,2-dihydro-1,2-diphosphaacenaphthylene motif.
This approach demonstrates the influence of the special peri-geometry of the rigid naphthalene-1,8-diyl backbone in phosphenium formation reactions. The reaction complexity results in four distinct products, all containing the 1,2-dihydro-1,2-diphosphaacenaphthylene structure along with heterophosphonium functionalities.
Comparative Analysis of Preparation Methods
The various preparation methods for this compound compounds differ significantly in terms of reaction conditions, yields, and stereochemical control. Table 1 provides a comparative analysis of the major synthetic approaches discussed in this article.
Table 1: Comparison of Major Synthetic Methods for this compound Compounds
Detailed Examination of Key Synthetic Approaches
The Terminal Phosphinidene Complex Method
The terminal phosphinidene complex method developed by Tran Huy, Ricard, and Mathey deserves particular attention due to its versatility and stereochemical control. The reactive [RP→W(CO)₅] species is typically generated from 7-phosphanorbornadiene complexes through thermal activation. These highly reactive phosphinidene complexes exhibit carbene-like reactivity, allowing them to undergo insertion into C≡C bonds of butadiynes.
The proposed mechanism involves:
- Initial formation of a phosphirene complex through reaction of the phosphinidene with one alkyne unit
- Insertion of a second phosphinidene unit into the alkynyl-substituted P-C ring bond
- Formation of the four-membered this compound ring with cis orientation of substituents on the P-P bond
This approach is particularly valuable as it provides direct access to cis-1,2-dihydro-1,2-diphosphetes with good stereochemical control. X-ray crystallographic analysis has confirmed the cis stereochemistry of the products, providing important structural validation.
Thermolysis of Biphosphirane Complexes
The thermolysis of 1,1'-biphosphirane pentacarbonylmetal complexes represents another significant approach to this compound synthesis. This method begins with dissociation of a W(CO)₅ group upon heating, followed by a series of transformations that can lead to either 3,4-dihydro-1,2-diphosphete derivatives or diphosphorus (P₂) complexes.
DFT calculations have provided valuable insights into the reaction mechanism, showing that the transformation proceeds via a transient phosphiranylphosphinidene complex. The reaction pathway can bifurcate, with the thermodynamic pathway leading to 3,4-dihydro-1,2-diphosphete derivatives, while a kinetic process results in the formation of diphosphorus complexes.
This dual reactivity presents both challenges and opportunities for synthetic chemists, as reaction conditions can potentially be tuned to favor one pathway over the other.
Characterization and Analysis of Synthesized this compound Compounds
The characterization of this compound compounds typically employs a combination of spectroscopic techniques and X-ray crystallography. Nuclear magnetic resonance (NMR) spectroscopy, particularly ³¹P NMR, provides valuable information about the phosphorus environment in these compounds. The chemical shifts and coupling constants in ³¹P NMR spectra can help distinguish between different isomers and confirm the formation of the four-membered ring system.
X-ray crystallography has been instrumental in confirming the stereochemistry of this compound derivatives. For instance, the cis orientation of substituents on the P-P bond in products from the terminal phosphinidene complex method was established through X-ray analysis. Similarly, the unique structures of naphthalene-based 1,2-diphosphaacenaphthylene derivatives have been confirmed through single-crystal X-ray diffraction.
Other analytical techniques, including mass spectrometry and infrared spectroscopy, provide complementary information about these compounds, helping to establish their identity and purity.
Chemical Reactions Analysis
σ-Complex Formation with Iron Carbonyls
1,2-Diphosphetene derivatives react with iron carbonyls to form σ complexes. For example:
-
trans -1,2-Dichloro-3,4-di-tert -butyl-1,2-diphosphetene (2a ) reacts with [Fe₂(CO)₉] to form [(trans -1,2-dichloro-3,4-di-tert -butyl-1-η-1,2-diphosphetene)Fe(CO)₄] (8a ) at low concentrations.
-
At higher concentrations, the diadduct [(trans -1,2-dichloro-3,4-di-tert -butyl-1,2-η-1,2-diphosphetene)(Fe(CO)₄)₂] (8b ) is formed .
Intramolecular Redox Reactions
Heating 8b under vacuum triggers an intramolecular redox reaction, eliminating chlorine substituents to generate [(3,4-di-tert -butyl-η⁴-1,2-diphosphete)Fe(CO)₃] (9a ). This represents a rare example of chlorine elimination leading to a stable this compound complex .
Coordination with Chromium Carbonyls
This compound complexes exhibit versatile coordination behavior:
-
9a reacts with [Cr(CO)₅(tetrahydrofuran)] to form mono- and diadducts:
-
[1-η-{(3,4-di-tert -butyl-η⁴-1,2-diphosphete)Fe(CO)₃}Cr(CO)₅] (9b )
-
[1,2-η-{(3,4-di-tert -butyl-η⁴-1,2-diphosphete)Fe(CO)₃}(Cr(CO)₅)₂] (9c ).
-
-
Similar reactions with the 1,3-diphosphete isomer (10a ) yield analogous products (10b and 10c ) .
Structural Insights from X-ray Crystallography
X-ray studies of 9c and 10c reveal distinct bonding patterns:
Scientific Research Applications
Synthesis and Structure
1,2-Diphosphetes can be synthesized through various routes, including the reaction of bis(imidazolium)-1,3-diphosphete-diides with iron carbonyl fragments . The structure of 1,2-diphosphetes can be described as either an N-heterocyclic carbene-stabilized cyclic "dicarbondiphosphide" or a bis(imidazolium)-1,3-diphosphete-diide with a formal 2− charge in the C2P2 ring and positive charges on each IPr unit . This description leads to a central aromatic 6π-electron system delocalized over the C2P2 ring . Quantum chemical calculations suggest that the parent 1,2-diphosphete is slightly more stable than its corresponding 1,4-diphosphabutadiene .
Coordination Chemistry
Bis(imidazolium)-1,3-diphosphete-diide, (IPr)2C2P2, acts as an electronically flexible ligand to iron carbonyl fragments, giving access to complexes of the general formula [Fe(CO)x . For example, (IPr)2C2P2 (1) reacts with [Fe2CO9] to yield [Fe(CO)3{η3-(IPr)2C2P2}] (2) . Oxidation of this product with ferrocenium salt, Fe(Cp)2, yields the dicationic tricarbonyl complex Fe(CO)3{η4-(IPr)2C2P2}2 (4) . One-electron oxidation results in the loss of one CO ligand, forming the paramagnetic dicarbonyl radical cation complex Fe(CO)2{η4-(IPr)2C2P2} (5) . Reduction of 5 allows for the preparation of the neutral dicarbonyl complex [Fe(CO)2{η4-(IPr)2C2P2}] (6) .
In complex 2, the ligand 1 coordinates to the Fe(CO)3 fragment in an η3-fashion via the two phosphorus atoms and one carbon atom of the central C2P2 ring . The exocyclic C1−C6 bond is shorter than the C2−C7 bond, suggesting that the IPr unit bound to C2 is best described as an imidazolium group, and the coordinated PCP unit serves as a 4π-electron donor . The C2P2 ring is not planar but adopts a butterfly conformation . In complexes 4 and 5, the (IPr)2C2P2 ligand coordinates in an η4-fashion .
Spectroscopic and Electronic Properties
Spectroscopic techniques such as 57Fe Mössbauer and EPR, combined with DFT calculations, provide insight into the electronic structure of iron carbonyl complexes containing this compound ligands . These complexes can be described as electron-precise or Wade–Mingos clusters . Electrochemical analysis reveals that heterocycle 1 is easily oxidized at E°=−0.451 V (vs. Fc/Fc+) to its persistent radical cation and binds to M(CO)3 fragments (M=Cr, Mo) as an electron-donating ligand .
Applications in Medicinal Chemistry
Mechanism of Action
The mechanism of action of 1,2-Diphosphete involves its interaction with various molecular targets. The compound’s unique ring structure allows it to participate in a variety of chemical reactions, influencing different pathways. The exact molecular targets and pathways are still under investigation, but its reactivity is primarily driven by the presence of the phosphorus atoms .
Comparison with Similar Compounds
1,2-Diphosphete vs. 1,4-Diphosphabutadiene
The this compound’s stability arises from cyclic conjugation, whereas the 1,4-diphosphabutadiene lacks this stabilizing effect. Substituents like amino and silyl groups further stabilize the this compound by enhancing electron delocalization and steric protection .
This compound vs. 1,2-Diphosphetene
1,2-Diphosphetene intermediates, such as trans-1,2-dichloro-3,4-di-tert-butyl-1,2-diphosphetene, are precursors to this compound complexes. Heating these intermediates eliminates chlorine substituents, yielding η⁴-1,2-diphosphete metal complexes .
This compound vs. Triphospholyl Complexes
This compound complexes are synthesized via ring contraction or redox elimination, while triphospholyl complexes require stannyl-substituted precursors. ESR studies confirm distinct electronic structures in their paramagnetic derivatives .
This compound vs. Diphosphoranes
Bertrand’s this compound achieves stability through electronic delocalization within the ring, whereas Protasiewicz’s diphosphoranes rely on steric shielding .
Substituent Effects on Stability
Substituents at σ²-P (e.g., halogens) destabilize this compound unless counterbalanced by amino/silyl groups, a feature absent in related compounds like 1,3-diphosphete .
Key Research Findings
- Quantum Insights : Ab initio calculations confirm the thermodynamic preference for this compound over 1,4-diphosphabutadiene, with substituents modulating bond lengths and angles .
- Synthetic Breakthroughs : The first this compound metal complex ([(3,4-di-tert-butyl-η⁴-1,2-diphosphete)Fe(CO)₃]) was synthesized via chlorine elimination from diphosphetene precursors .
- Stabilization Strategies: Cyclic conjugation combined with amino/silyl substituents provides superior stabilization compared to steric bulk alone .
Q & A
Q. What interdisciplinary approaches address gaps in understanding this compound’s environmental impact?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
